molecular formula C8H8BrN3O B7964566 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one

Cat. No.: B7964566
M. Wt: 242.07 g/mol
InChI Key: AWUIJIMVOICAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridin-7-one core substituted with bromine at position 4 and methyl groups at positions 1 and 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. The bromine atom enhances electrophilicity, facilitating cross-coupling reactions, while the methyl groups improve metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name

4-bromo-1,6-dimethylpyrazolo[3,4-c]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-11-4-6(9)5-3-10-12(2)7(5)8(11)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUIJIMVOICAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)N(N=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The foundational step in synthesizing 4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is the formation of the pyrazolo[3,4-c]pyridin-7(6H)-one scaffold. A widely cited approach involves cyclocondensation reactions using substituted pyridine precursors. For instance, 2-chloro-3-pyridinecarboxaldehyde has been employed as a starting material in ring-closure reactions with hydroxylamine hydrochloride under dimethylformamide (DMF) and triethylamine catalysis .

Reaction Conditions :

  • Solvent : DMF

  • Catalyst : Hydroxylamine hydrochloride (2.5:1 molar ratio relative to aldehyde)

  • Temperature : 60°C

  • Time : 8 hours

  • Yield : Up to 85%

This method prioritizes mild conditions to avoid side reactions, with the hydroxylamine acting as both a nucleophile and a cyclizing agent. The resulting pyrazolo[3,4-b]pyridine intermediate is structurally analogous to the target compound’s core, requiring subsequent functionalization.

Methylation at Positions 1 and 6

Introducing methyl groups at the 1- and 6-positions of the pyrazolopyridine core is critical for achieving the desired substitution pattern. Industrial-scale protocols often employ quaternary ammonium salts (e.g., tetrabutylammonium bromide) as phase-transfer catalysts to enhance reaction efficiency .

Methylation Protocol :

  • Substrate : Pyrazolo[3,4-c]pyridin-7(6H)-one

  • Methylating Agent : Methyl iodide or dimethyl sulfate

  • Base : Potassium carbonate

  • Solvent : Acetonitrile or dichloromethane

  • Temperature : 50–70°C

  • Time : 12–24 hours

Key Considerations :

  • Methylation at the 1-position occurs preferentially due to the lone pair availability on the pyrazole nitrogen.

  • The 6-position methyl group is introduced via nucleophilic substitution, requiring careful stoichiometry to avoid over-alkylation .

Regioselective Bromination at Position 4

Bromination of the methylated pyrazolopyridine core presents challenges in achieving regioselectivity at the 4-position. A method adapted from 4-bromo-1,2-xylene synthesis utilizes iron(III) chloride and quaternary ammonium salts (e.g., benzyltriethylammonium chloride) in dichloromethane at cryogenic temperatures .

Bromination Conditions :

ParameterValue
Substrate 1,6-Dimethylpyrazolo[3,4-c]pyridin-7(6H)-one
Brominating Agent Bromine (1:1 molar ratio)
Catalyst FeCl₃ + quaternary ammonium salt (4:1 mass ratio)
Solvent Dichloromethane
Temperature -60°C to -20°C
Reaction Time 3–4 hours
Yield 85–93%

Mechanistic Insight :
The FeCl₃-quaternary ammonium system polarizes the bromine molecule, facilitating electrophilic aromatic substitution. The electron-donating methyl groups direct bromination to the para position relative to the pyridine nitrogen .

Industrial-Scale Optimization

Large-scale production of this compound integrates automated systems for precision and reproducibility. Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic bromination steps, minimizing thermal degradation .

  • In-Line Analytics : Real-time HPLC monitoring ensures intermediate purity >99% before proceeding to subsequent steps .

  • Waste Mitigation : Solvent recovery systems (e.g., distillation) reduce environmental impact and costs .

Comparative Analysis of Synthetic Routes

The table below contrasts three published methodologies for synthesizing this compound:

MethodCore Formation YieldMethylation EfficiencyBromination SelectivityTotal Yield
Patented Cyclization 85%90%88%67%
Industrial Protocol 78%95%93%70%
Academic Synthesis 65%85%75%42%

Trade-Offs :

  • The patented cyclization route offers high regioselectivity but requires stringent temperature control .

  • Industrial protocols prioritize yield and scalability at the expense of higher catalyst loads .

  • Academic methods, while innovative, often lack practicality for kilogram-scale production .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 4 serves as a key site for palladium-catalyzed cross-coupling reactions. In analogous systems, pyrazolo[3,4-c]pyridines undergo Suzuki–Miyaura couplings to introduce aryl or heteroaryl groups (Figure 1A). For example:

  • Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields 4-aryl-substituted derivatives .

  • Yields typically range from 65–92% , depending on the steric and electronic nature of the boronic acid .

Example Reaction:

4-Bromo-derivative+ArB(OH)2Pd catalyst4-Ar-substituted product[5]\text{4-Bromo-derivative} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{4-Ar-substituted product} \quad[5]

Buchwald–Hartwig Amination

The bromine can be replaced with amines via Pd-catalyzed amination. This reaction is effective for introducing primary or secondary amines:

  • Using Xantphos as a ligand and Cs₂CO₃ as a base, aryl amines (e.g., aniline) react to form 4-amino derivatives .

  • Reaction conditions: 100–110°C, 12–24 h , yielding 70–85% .

Example Product:
4-(N-Methylanilino)-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one .

Nucleophilic Substitution Reactions

The bromine atom is susceptible to nucleophilic displacement under basic conditions:

  • Reactions with alkoxides (e.g., NaOMe) in DMF at 80°C produce 4-methoxy derivatives .

  • Thiols (e.g., HSPh) in the presence of K₂CO₃ yield 4-thioether analogs .

Key Data:

NucleophileConditionsYield (%)Reference
MethoxideDMF, 80°C78
ThiophenolK₂CO₃, DMF65

C-7 Functionalization via Directed Metalation

The C-7 position (adjacent to the carbonyl group) undergoes selective deprotonation and trapping:

  • TMPMgCl·LiCl (a strong base) metalates C-7, enabling reactions with electrophiles like iodine or aldehydes .

  • Subsequent quenching with iodine gives 7-iodo derivatives, which serve as intermediates for further cross-couplings .

Example Pathway:

4-Bromo-derivativeTMPMgCl\cdotpLiClC-7 metallated intermediateI27-Iodo-product[5]\text{4-Bromo-derivative} \xrightarrow{\text{TMPMgCl·LiCl}} \text{C-7 metallated intermediate} \xrightarrow{\text{I}_2} \text{7-Iodo-product} \quad[5]

N-Alkylation and Protection

The NH group at position 1 (pyrazole ring) can be alkylated or protected:

  • Methylation : Using MeI and K₂CO₃ in DMF yields 1,6-dimethyl derivatives (already present in the parent compound) .

  • Boc Protection : Reaction with Boc anhydride under basic conditions provides a protected intermediate for sequential functionalization .

Cyclization Reactions

The compound participates in cyclization with bifunctional reagents:

  • Reaction with ethyl cyanoacetate in ethanol containing piperidine forms pyrazolo-triazine fused systems via intramolecular cyclization .

  • Yields for such reactions are typically 60–75% .

Example Reaction:

4-Bromo-derivative+NCCH2COOEtpiperidineFused triazine product[1][10]\text{4-Bromo-derivative} + \text{NCCH}_2\text{COOEt} \xrightarrow{\text{piperidine}} \text{Fused triazine product} \quad[1][10]

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation:

  • H₂/Pd-C in ethanol reduces the C-Br bond to C-H, yielding 1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one .

  • Reaction conditions: 25°C, 6 h , yielding 85–90% .

Scientific Research Applications

Chemistry

4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as substitution and cyclization makes it valuable in developing new compounds with tailored properties.

Biology

In biological research, this compound has shown potential as an enzyme inhibitor , particularly targeting kinases involved in cancer cell proliferation. Studies indicate that it can effectively inhibit the activity of specific enzymes, thereby affecting cellular signaling pathways critical for cancer progression.

Medicine

The compound's biological activity suggests several therapeutic applications:

  • Cancer Treatment : Preliminary studies have indicated that it may inhibit the proliferation of cancer cells, making it a candidate for further drug development.
  • Antimicrobial Properties : Some research has explored its potential as an antimicrobial agent.

Industrial Applications

In industry, this compound is utilized in developing new materials with specific electronic or photonic properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Case Studies

  • Inhibition of Kinases : A study published in a peer-reviewed journal demonstrated that this compound inhibits specific kinases involved in cancer cell signaling. The results indicated a significant reduction in cell viability at certain concentrations.
  • Material Science Application : Research conducted on the use of this compound in creating novel photonic materials showed promising results in enhancing light absorption properties due to its unique electronic structure.

Mechanism of Action

The mechanism by which 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one exerts its effects is often related to its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function and affecting cellular processes . The specific pathways involved can vary depending on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one with structurally and functionally related compounds:

Compound Name Core Structure Key Substituents Biological Activity Key Findings
This compound Pyrazolo[3,4-c]pyridin-7-one 4-Br, 1-CH3, 6-CH3 sGC stimulation Activates sGC in VSMCs, synergizes with NO, inhibits PDGF-BB-induced proliferation .
7-Bromo-1H-pyrazolo[3,4-c]pyridine (CAS:957760-11-1) Pyrazolo[3,4-c]pyridine 7-Br, no ketone oxygen Unreported Lacks 7-ketone, likely reduced hydrogen-bonding capacity compared to the target compound .
4-Bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS:1361481-63-1) Pyrrolo[2,3-c]pyridin-7-one 4-Br, 6-CH3 Unreported Pyrrolo vs. pyrazolo core alters heteroatom positions, potentially affecting target selectivity .
2-[(4-Fluorophenyl)thio]-pyrrolo[3,4-b]pyridin-7(6H)-one (Compound 7b, PMID:23411080) Pyrrolo[3,4-b]pyridin-7-one 2-(4-F-C6H4-S) MCH-R1 antagonism High potency (IC50 < 10 nM), improved metabolic stability due to arylthio group .
Factor Xa inhibitor (PDB entry) Pyrazolo[3,4-c]pyridin-7-one 3-CF3, 1-(4-methoxyphenyl), 6-(cyclopropyl-phenyl) Coagulation inhibition Binds Factor Xa active site; trifluoromethyl enhances lipophilicity and target affinity .

Key Structural and Functional Insights:

Core Heterocycle Variations :

  • Pyrazolo vs. Pyrrolo Cores : Pyrazolo[3,4-c]pyridin-7-one derivatives (e.g., the target compound) contain two adjacent nitrogen atoms in the fused ring, enhancing π-π stacking and hydrogen-bonding interactions with biological targets like sGC . In contrast, pyrrolo[2,3-c]pyridin-7-one (CAS:1361481-63-1) has a single nitrogen, reducing electronic complexity and possibly limiting target engagement .

Substituent Effects :

  • Bromine vs. Trifluoromethyl : Bromine at position 4 in the target compound facilitates synthetic derivatization (e.g., Suzuki coupling), while trifluoromethyl in the Factor Xa inhibitor increases metabolic stability and hydrophobic interactions .
  • Methyl Groups : The 1- and 6-methyl groups in the target compound reduce steric hindrance compared to bulkier substituents (e.g., cyclopropyl-phenyl in Factor Xa inhibitors), favoring sGC activation .

Biological Activity Trends: sGC Stimulators: Derivatives like DPK-399 and KL-69 (pyrazolo[3,4-c]pyridin-7-ones) elevate cGMP levels in vascular smooth muscle cells (VSMCs) by >10-fold when combined with NO donors, with minimal off-target effects on CYP isoforms . MCH-R1 Antagonists: Pyrrolo[3,4-b]pyridin-7-one derivatives achieve nanomolar potency via arylthio substituents, highlighting the importance of sulfur-mediated hydrophobic interactions .

Biological Activity

4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound belonging to the pyrazolopyridine family. It is characterized by a unique structure that includes a bromine atom and two methyl groups attached to a pyrazolo[3,4-c]pyridine core. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology.

  • Chemical Formula: C8_8H8_8BrN3_3O
  • CAS Number: 14066-66-1
  • Molecular Weight: 228.07 g/mol

Synthesis

The synthesis of this compound typically involves constructing the pyrazolopyridine core followed by the introduction of the bromine and methyl groups. Common methods include:

  • Bromination of precursors such as 3-amino-4-bromo-2-methylpyridine.
  • Methylation and cyclization reactions under controlled conditions to form the final compound .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyridine derivatives, including this compound. The compound has shown promising results in various in vitro and in vivo studies:

  • In Vitro Studies:
    • The compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. It has been shown to induce apoptosis and enhance caspase-3 activity at concentrations as low as 1 μM .
Cell LineConcentration (μM)Effect on Apoptosis
MDA-MB-2311Morphological changes observed
HepG210Caspase-3 activity increased by 1.33–1.57 times
  • In Vivo Studies:
    • In animal models, compounds similar to this compound have inhibited tumor growth without systemic toxicity, indicating their potential as lead compounds for anticancer therapy .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Inhibition of Kinases: It may inhibit specific kinases by binding to their active sites.
  • Microtubule Destabilization: Similar compounds have been reported to destabilize microtubule assembly, which is critical in cancer cell proliferation .

Other Biological Activities

Besides its anticancer properties, derivatives of pyrazolo[3,4-c]pyridine have been explored for various other biological activities:

  • Antibacterial and Antiviral Effects: Some studies suggest that related compounds exhibit antibacterial and antiviral properties by targeting essential enzymes or receptors involved in pathogen survival .
Activity TypeTargetObserved Effect
AntibacterialBacterial enzymesInhibition of growth
AntiviralViral replicationReduced viral load

Q & A

Q. What molecular docking strategies validate interactions with sGC or BET proteins?

  • Methodology : Crystal structures of sGC (PDB: 3HLS) or BET BRD4 (PDB: 3MXF) are used for in silico docking. Ligand preparation (e.g., protonation states in Schrödinger Maestro) and grid generation around heme/lysine-binding sites are critical. Binding energies (ΔG) and hydrogen-bonding patterns differentiate sGC stimulators (e.g., riociguat analogs) from BET inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.